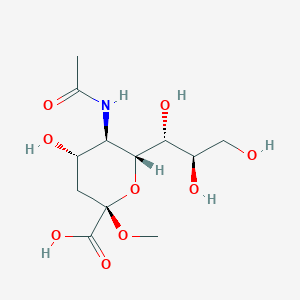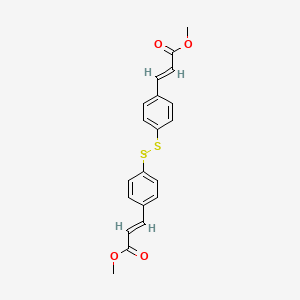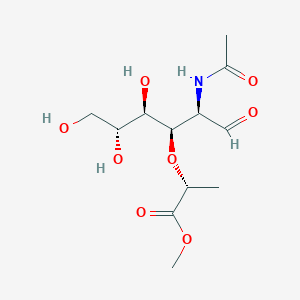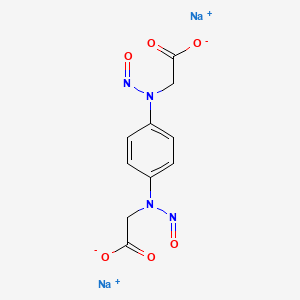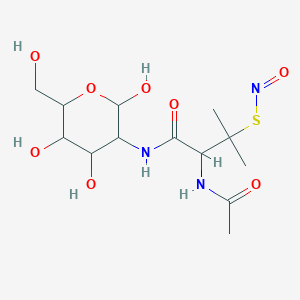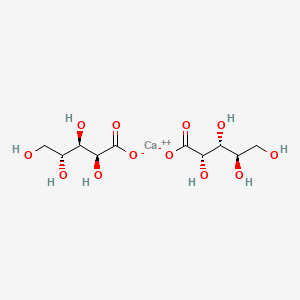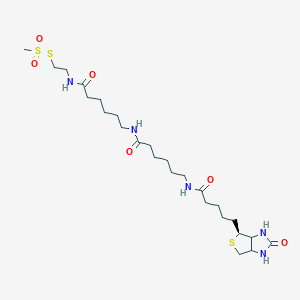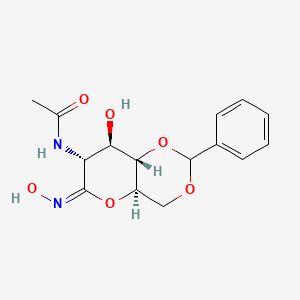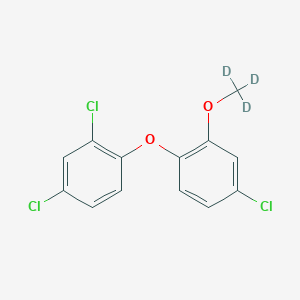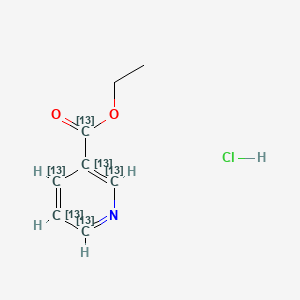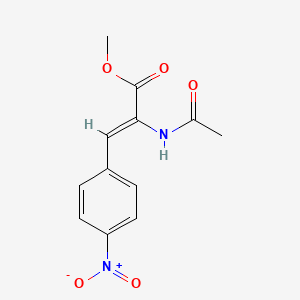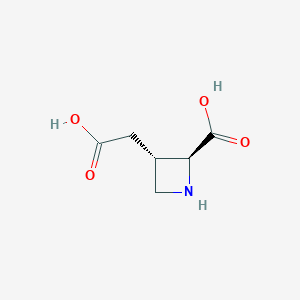
(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids involves several steps, including allylation, tosylation, and intramolecular N-alkylation. Techniques such as regioselective olefin hydroboration and subsequent transformations have been employed to generate various azetidine chimeras with different side chains, showcasing the versatility of synthetic approaches in accessing these compounds (Sajjadi & Lubell, 2008).
Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including azetidine-2-carboxylic acid derivatives, play a crucial role in biocatalysis, acting as inhibitors to engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. These acids are fermentatively produced and become inhibitory at concentrations below desired yields. Their inhibition mechanism includes damage to the cell membrane and a decrease in microbial internal pH, pointing towards metabolic engineering strategies to increase microbial robustness (Jarboe, Royce, & Liu, 2013).
Synthesis and Transformations of Functionalized β-Amino Acid Derivatives
The synthetic versatility of carboxylic acid derivatives is highlighted in the synthesis of cyclic β-amino acids, where metathesis reactions facilitate access to a variety of functionalized derivatives. These compounds have significant impacts on drug research, providing routes to molecular entities with potential therapeutic applications (Kiss, Kardos, Vass, & Fülöp, 2018).
Anticancer Potentials of Cinnamic Acid Derivatives
Cinnamic acid derivatives, structurally related to carboxylic acids, have been explored for their anticancer potentials. They exhibit a range of biological activities including antitumor efficacy, offering insights into the synthesis and biological evaluation of cinnamoyl acids and related derivatives in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Environmental Biodegradation of Carboxylic Acids
The biodegradability of carboxylic acids in environmental settings underscores their ecological significance. Research on microbial degradation pathways of polyfluoroalkyl chemicals, which can result in perfluoroalkyl carboxylic acids, provides valuable insights into environmental monitoring and ecotoxicological assessment of such compounds (Liu & Avendaño, 2013).
Biomedical Applications of Carboxymethyl Chitosans
Carboxymethyl chitosan, a water-soluble derivative of chitosan modified with carboxymethyl groups, demonstrates enhanced biological and physicochemical properties suitable for various biomedical applications. Its uses range from hydrogels and wound healing to drug delivery and tissue engineering, highlighting the importance of carboxylic acid derivatives in medical science (Upadhyaya, Singh, Agarwal, & Tewari, 2013).
properties
IUPAC Name |
(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-4(9)1-3-2-7-5(3)6(10)11/h3,5,7H,1-2H2,(H,8,9)(H,10,11)/t3-,5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUPICCTRPWMDZ-UCORVYFPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N1)C(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](N1)C(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

